4-chloro-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
Description
This sulfonamide derivative features a pyrimidine core substituted with a methyl group and a pyrrolidin-1-yl moiety, linked via an aniline group to a para-chlorobenzenesulfonamide.
Properties
IUPAC Name |
4-chloro-N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O2S/c1-15-14-20(27-12-2-3-13-27)25-21(23-15)24-17-6-8-18(9-7-17)26-30(28,29)19-10-4-16(22)5-11-19/h4-11,14,26H,2-3,12-13H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBFPHQTBLTMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Substitution with Pyrrolidine: The pyrimidine core is then reacted with pyrrolidine in the presence of a suitable catalyst to introduce the pyrrolidin-1-yl group.
Amination: The resulting compound undergoes an amination reaction with 4-chloroaniline to form the intermediate.
Sulfonation: Finally, the intermediate is sulfonated using chlorosulfonic acid or a similar sulfonating agent to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them into amines or thiols, respectively.
Substitution: The chlorobenzene moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Medicine
In medicine, sulfonamide derivatives are known for their antibacterial properties. This compound could be investigated for its potential as an antimicrobial agent, particularly against resistant strains of bacteria.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyrimidine ring can interact with nucleic acids, potentially affecting DNA replication and transcription processes.
Comparison with Similar Compounds
Structural and Functional Analysis
- Fluorine in 923113-41-1 may improve metabolic stability but alters steric and electronic profiles compared to chlorine .
- Amino Substituents: Pyrrolidin-1-yl (target) introduces a cyclic amine, offering conformational rigidity and altered hydrogen-bonding capacity vs. linear diethylamino (923216-86-8) or ethylamino (923113-41-1) .
Biological Activity
4-Chloro-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structural features suggest it may interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and cardiovascular diseases.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula:
- Molecular Formula : C18H21ClN4O2S
- Molecular Weight : 396.91 g/mol
The structure includes a sulfonamide group, which is known for its biological activity, particularly in enzyme inhibition and receptor interaction.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays demonstrated that the compound significantly reduced the viability of gastric cancer cells by inducing apoptosis through the activation of caspase pathways .
The precise mechanism of action for this compound remains to be fully elucidated. However, its structural similarity to known kinase inhibitors suggests it may act by inhibiting certain kinases involved in tumor growth and survival pathways. Computational docking studies have indicated favorable interactions with ATP-binding sites of kinases such as c-KIT, which is implicated in various malignancies .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest that it may exhibit moderate bioavailability and a favorable half-life, making it suitable for further development as a therapeutic agent. Key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) should be investigated in future studies to optimize its clinical application .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique properties of this sulfonamide derivative:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-N-(4-(morpholin-4-yl)phenethyl)benzamide | Morpholine ring | Moderate receptor activity |
| 4-Chloro-N-(4-(piperidin-1-yl)phenethyl)benzamide | Piperidine ring | Higher enzyme inhibition |
| 4-Chloro-N-(4-(azepan-1-yl)phenethyl)benzamide | Azepane ring | Lower receptor affinity |
This table illustrates how variations in nitrogen-containing ring structures influence biological activity, highlighting the significance of the pyrrolidine ring in enhancing receptor interactions.
Case Studies
Several case studies have explored the biological effects of related compounds:
- In Vitro Studies : A study reported that sulfonamide derivatives showed significant cytotoxic effects against breast cancer cell lines, suggesting potential applications in chemotherapy.
- Animal Models : In vivo experiments demonstrated that compounds similar to this compound could reduce tumor size in xenograft models of human cancer.
- Mechanistic Insights : Research utilizing molecular docking has provided insights into how these compounds bind to target proteins, revealing potential pathways for therapeutic intervention.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
